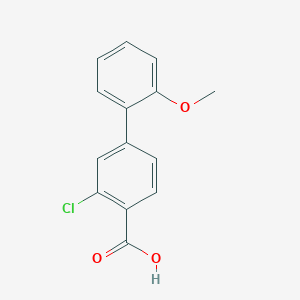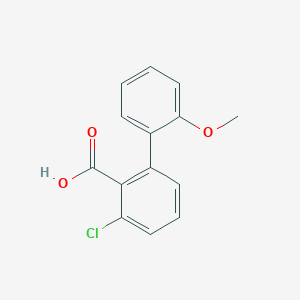
5-Hydroxy-3-(2-methoxyphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-3-(2-methoxyphenyl)benzoic acid (5-HMB) is a naturally occurring compound with many potential applications in the medical and scientific fields. It is a phenolic acid that is found in many plant species, including the roots of the common dandelion (Taraxacum officinale). 5-HMB has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been investigated for its potential use in the treatment of various diseases, including diabetes, obesity, and neurological disorders. In addition, 5-HMB has been studied for its potential use in laboratory experiments, as it is a relatively stable compound that can be easily synthesized.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-3-(2-methoxyphenyl)benzoic acid, 95% has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. It has also been found to have anti-inflammatory effects, which can help reduce inflammation in the body. In addition, 5-Hydroxy-3-(2-methoxyphenyl)benzoic acid, 95% has been studied for its potential use in the treatment of various diseases, including diabetes, obesity, and neurological disorders.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-3-(2-methoxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of pro-inflammatory molecules. It is also believed to act as a free radical scavenger, which can help to protect cells from oxidative damage. In addition, 5-Hydroxy-3-(2-methoxyphenyl)benzoic acid, 95% may act as an agonist of certain receptors, such as the PPAR-gamma receptor, which can help to reduce inflammation and improve insulin sensitivity.
Biochemical and Physiological Effects
5-Hydroxy-3-(2-methoxyphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as improve insulin sensitivity. It has also been found to reduce the production of pro-inflammatory molecules, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, 5-Hydroxy-3-(2-methoxyphenyl)benzoic acid, 95% has been found to reduce the expression of genes associated with the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
5-Hydroxy-3-(2-methoxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it ideal for use in long-term experiments. It is also easily synthesized, which can help to reduce the cost of experiments. In addition, 5-Hydroxy-3-(2-methoxyphenyl)benzoic acid, 95% is relatively non-toxic, which makes it safe for use in experiments involving human subjects. However, there are some limitations to the use of 5-Hydroxy-3-(2-methoxyphenyl)benzoic acid, 95% in laboratory experiments. For example, it is not water-soluble, which can make it difficult to use in experiments involving aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of 5-Hydroxy-3-(2-methoxyphenyl)benzoic acid, 95%. It could be studied further for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. It could also be studied for its potential use in the treatment of various diseases, such as diabetes, obesity, and neurological disorders. In addition, 5-Hydroxy-3-(2-methoxyphenyl)benzoic acid, 95% could be further studied for its potential use in laboratory experiments, as it is a relatively stable compound that can be easily synthesized. Finally, 5-Hydroxy-3-(2-methoxyphenyl)benzoic acid, 95% could be studied for its potential use in the development of new drugs and therapies.
Synthesemethoden
5-Hydroxy-3-(2-methoxyphenyl)benzoic acid, 95% can be synthesized from the reaction of 2-methoxyphenol and benzoyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted in aqueous solution at a temperature of around 70°C. The yield of the reaction can be increased by using a solvent such as dimethyl sulfoxide (DMSO). The reaction can also be conducted in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid.
Eigenschaften
IUPAC Name |
3-hydroxy-5-(2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-13-5-3-2-4-12(13)9-6-10(14(16)17)8-11(15)7-9/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHROEKKPMLHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689129 |
Source


|
| Record name | 5-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261986-85-9 |
Source


|
| Record name | 5-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














